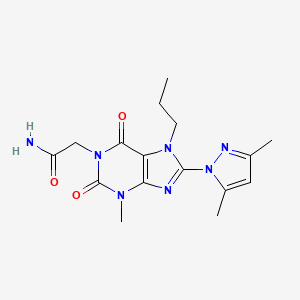

![molecular formula C13H14N2O2 B2730839 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid CAS No. 461665-65-6](/img/structure/B2730839.png)

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

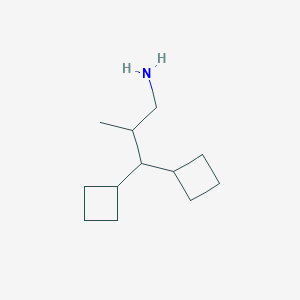

“4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is also known by its English name "4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid" .

Synthesis Analysis

The synthesis of pyrazole-based compounds, including “4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid”, often involves condensation reactions . For example, one method involves the condensation of acetylacetone and hydrazine to produce 3,5-dimethylpyrazole . Further reactions can then introduce the benzoic acid group .Molecular Structure Analysis

The molecular structure of “4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid” consists of a pyrazole ring attached to a benzene ring via a methylene (-CH2-) group . The pyrazole ring is substituted with two methyl groups, and the benzene ring carries a carboxylic acid group .Physical And Chemical Properties Analysis

“4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid” has a molecular weight of 216.23588 . It has a predicted boiling point of 420.8±45.0 °C and a predicted density of 1.262±0.06 g/cm3 . The compound has a pKa of 4.11±0.10, indicating that it can act as a weak acid .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is used in the synthesis of new (square lattice) sql 2D metal–organic frameworks (MOFs) [Cu (Hmpba) 2 ]·L (L = DMF or ACN) in a solvent-mixture of dimethylformamide/water and acetonitrile/water .

Biological Activities

Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Antileishmanial and Antimalarial Activities

Some hydrazine-coupled pyrazoles, which can be synthesized from this compound, have shown potent antileishmanial and antimalarial activities. For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Insecticide and Fungicide

Pyrazole is also used as a herbicide, fungicide , and insecticide , indicating potential applications of this compound in pest control.

Precursor in Organic Synthesis

In addition to its biological profile, pyrazole is also used as a precursor in organic synthesis .

Synthesis of New Pyrazole Compound

The compound is used in the synthesis of a new pyrazole compound, 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole, an oxazolinic precursor of heterocyclic amino acids via nucleophilic substitution reaction .

Zukünftige Richtungen

The future directions for research on “4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole compounds , this compound may have potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-12(9(2)15-14-8)7-10-3-5-11(6-4-10)13(16)17/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHGSOJNDAEOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2730756.png)

![5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2730757.png)

![Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate](/img/structure/B2730763.png)

![2-(7-chloro-6-fluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2730764.png)

![N-(4-methyl-2-(piperidin-1-ylsulfonyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730768.png)

![1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2730773.png)

![1-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;dihydrochloride](/img/structure/B2730774.png)

![ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2730777.png)